molecular formula C10H9BrF2O B13137100 1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one

1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one

Cat. No.: B13137100
M. Wt: 263.08 g/mol
InChI Key: KDJYLNWIPWCVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H10BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methylpropanone group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-2,5-difluorobenzene with acetone in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products:

Scientific Research Applications

1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Bromo-2,5-difluorophenyl)ethanone
  • 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

Comparison: 1-(4-Bromo-2,5-difluorophenyl)-2-methylpropan-1-one is unique due to its specific structural features, such as the presence of a methylpropanone group, which distinguishes it from other similar compounds. This structural difference can influence its reactivity, binding properties, and applications in research and industry .

Properties

Molecular Formula

C10H9BrF2O

Molecular Weight

263.08 g/mol

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H9BrF2O/c1-5(2)10(14)6-3-9(13)7(11)4-8(6)12/h3-5H,1-2H3

InChI Key

KDJYLNWIPWCVDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1F)Br)F

Origin of Product

United States

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